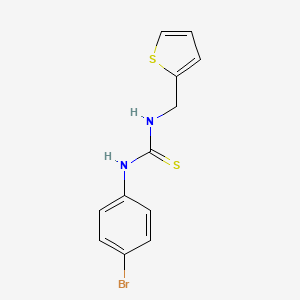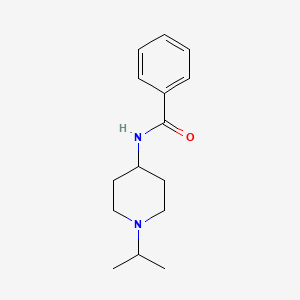
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid, also known as TSTU, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylating agents and is commonly used as a coupling reagent in peptide synthesis. TSTU has also been studied for its potential applications in drug design and discovery.
作用機序
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid works by activating the carboxyl group of the amino acid, allowing it to react with the amine group of another amino acid. This reaction results in the formation of an amide bond, which is the basis of peptide synthesis. 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has been shown to be a highly effective coupling reagent, producing high yields of peptide products.
Biochemical and Physiological Effects:
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid does not have any known biochemical or physiological effects on its own. Its use is limited to laboratory experiments and research.
実験室実験の利点と制限
One of the main advantages of 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid is its high coupling efficiency, resulting in high yields of peptide products. It is also relatively stable and easy to handle in the laboratory. However, 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has some limitations, including its high cost and the potential for side reactions with certain amino acids. Careful selection of amino acids and reaction conditions is necessary to minimize these side reactions.
将来の方向性
There are several potential future directions for research involving 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid. One area of interest is the development of new coupling reagents with improved efficiency and selectivity. Another area of research is the application of 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid in the synthesis of peptidomimetics and other bioactive compounds. Additionally, 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid could be studied for its potential applications in drug delivery and targeted drug therapy.
In conclusion, 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid is a widely used coupling reagent in peptide synthesis and has potential applications in drug design and discovery. Its mechanism of action is well-understood and it has been shown to be a highly effective reagent in laboratory experiments. While there are some limitations to its use, careful selection of reaction conditions can minimize these issues. There are several potential future directions for research involving 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid, including the development of new coupling reagents and the application of 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid in drug delivery and targeted therapy.
合成法
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid can be synthesized through a multi-step process starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride. The resulting intermediate is then reacted with thiomorpholine to produce 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid. The synthesis of 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has been well-established and is commonly used in research laboratories.
科学的研究の応用
4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has been extensively used in scientific research for its ability to facilitate peptide synthesis. It has been shown to be an effective coupling reagent in the formation of amide bonds between amino acids. 4-(4-thiomorpholinylsulfonyl)-2-thiophenecarboxylic acid has also been studied for its potential applications in drug design and discovery. It has been shown to be a useful tool in the synthesis of peptidomimetics and other bioactive compounds.
特性
IUPAC Name |
4-thiomorpholin-4-ylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S3/c11-9(12)8-5-7(6-16-8)17(13,14)10-1-3-15-4-2-10/h5-6H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWHUBWWKXGRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(3-methoxypropyl)-N-methyl-N-(2-pyridinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5150721.png)

![3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)
![2-(3,4-dimethoxyphenyl)-N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5150737.png)
![2-(4-chlorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5150756.png)
![N-(2-methoxyphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5150764.png)
![2-(4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5150770.png)

![2-{3-[2-(3-cyclohexen-1-yl)-1H-benzimidazol-1-yl]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B5150777.png)
![1-(4-chlorophenyl)-5-({[2-(dimethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150784.png)
![4-[2-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-3-pyrrolidinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5150794.png)

![ethyl 4-(4,4,5,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5150813.png)